2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of enzymes such as carbonic anhydrase, making them potential candidates for drug development.
Medicine
Anti-inflammatory Agents: Some thiadiazole derivatives exhibit anti-inflammatory properties and may be used in the treatment of inflammatory diseases.
Anticancer Agents: Research has shown that certain thiadiazole compounds have anticancer activity, making them potential candidates for cancer therapy.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides in agricultural applications.
Pharmaceuticals: These compounds are valuable intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable halogenated precursor.
Formation of the Final Compound: The final compound is obtained by coupling the two thiadiazole intermediates through a sulfanyl linkage using reagents such as thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the acetamido or thiadiazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole rings or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Mechanism of Action
The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2-Mercapto-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Phenyl-1,3,4-thiadiazole: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both dimethoxyphenyl and ethylsulfanyl groups, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S4/c1-4-29-17-23-22-16(31-17)20-14(26)9-30-18-24-21-15(32-18)19-13(25)8-10-5-6-11(27-2)12(7-10)28-3/h5-7H,4,8-9H2,1-3H3,(H,19,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORSUYTLUKWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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